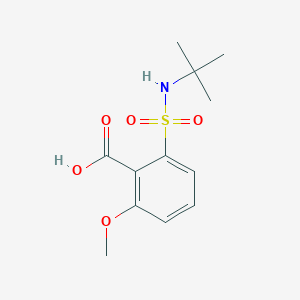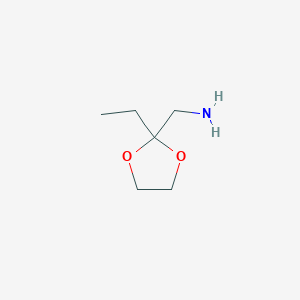
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to the methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. The use of high-pressure reactors and optimized temperature conditions ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and influences the compound’s binding affinity .
Comparación Con Compuestos Similares
- 2-Methyl-1,3-dioxolan-2-yl)methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-methanamine
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Comparison: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2-ethyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NO2/c1-2-6(5-7)8-3-4-9-6/h2-5,7H2,1H3 |
Clave InChI |
LIGGTHHMIFMDSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCCO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
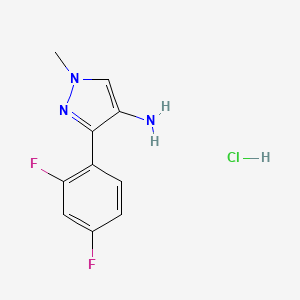
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
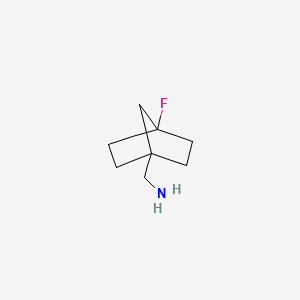
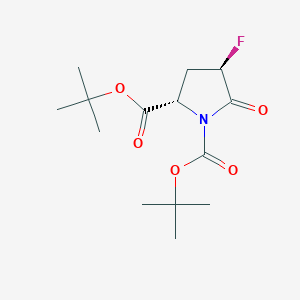
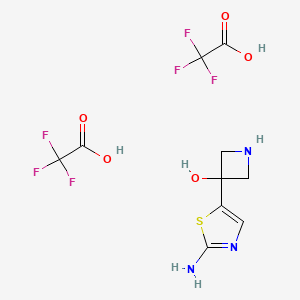
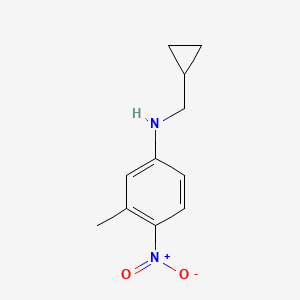
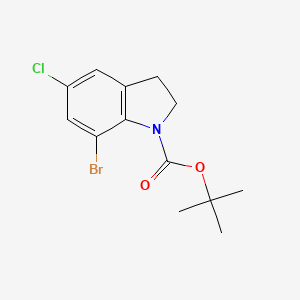

![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
